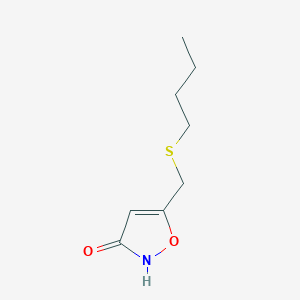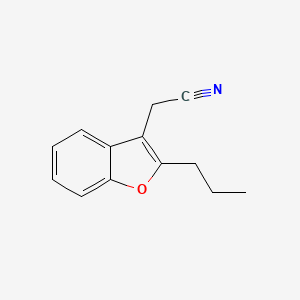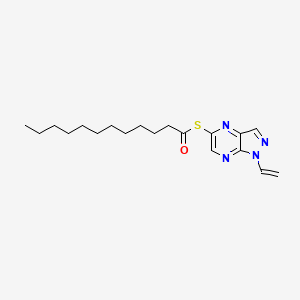
S-(1-Ethenyl-1H-pyrazolo(3,4-b)pyrazin-5-yl) dodecanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate is a heterocyclic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate, which includes a vinyl group and a dodecanethioate moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate typically involves the formation of the pyrazolopyrazine core followed by the introduction of the vinyl and dodecanethioate groups. One common method involves the reaction of 1-vinyl-1H-pyrazolo[3,4-b]pyrazine with dodecanethiol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to consistent product quality and higher efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The pyrazolopyrazine core can be reduced to form dihydropyrazolopyrazines.
Substitution: The dodecanethioate group can be substituted with other thiol groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: Dihydropyrazolopyrazines
Substitution: Various substituted pyrazolopyrazines depending on the nucleophile used.
Scientific Research Applications
S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential use in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The vinyl group allows for covalent bonding with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The dodecanethioate moiety enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The pyrazolopyrazine core is responsible for the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-b]pyridine derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
S-(1-Vinyl-1H-pyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate stands out due to its unique combination of a vinyl group and a dodecanethioate moiety. This combination imparts distinct chemical and biological properties, such as enhanced reactivity and improved membrane permeability, which are not commonly observed in other similar compounds .
Properties
CAS No. |
133280-17-8 |
|---|---|
Molecular Formula |
C19H28N4OS |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
S-(1-ethenylpyrazolo[3,4-b]pyrazin-5-yl) dodecanethioate |
InChI |
InChI=1S/C19H28N4OS/c1-3-5-6-7-8-9-10-11-12-13-18(24)25-17-15-20-19-16(22-17)14-21-23(19)4-2/h4,14-15H,2-3,5-13H2,1H3 |
InChI Key |
DXGHDLQDIZUYAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)SC1=CN=C2C(=N1)C=NN2C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


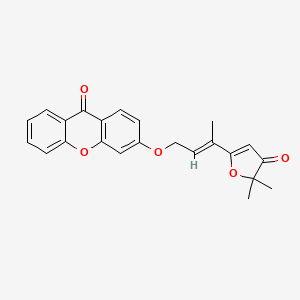
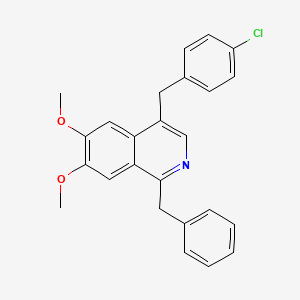
![2,6-Diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one](/img/structure/B12906780.png)

![5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one](/img/structure/B12906809.png)
![[2,2'-Bibenzofuran]-3,3'(2H,2'H)-dione, 2,2'-diphenyl-](/img/structure/B12906814.png)
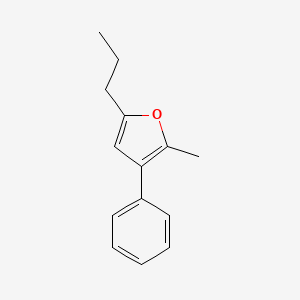
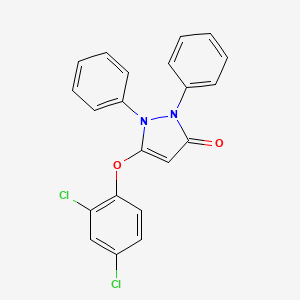

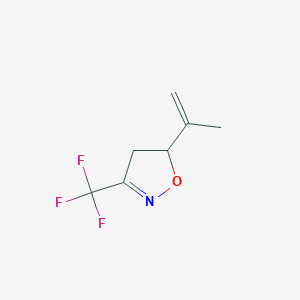

![3,3'-Methylenebis[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B12906852.png)
